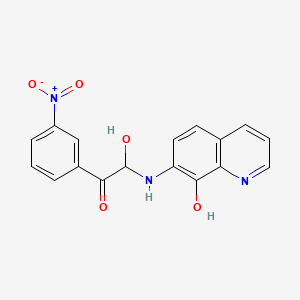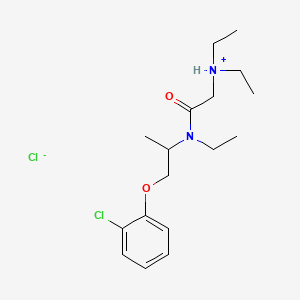
N-(1-(o-Chlorophenoxy)-2-propyl)-2-(diethylamino)-N-ethylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a propan-2-yl-ethylamino moiety, and a diethylazanium chloride component. It is primarily used in experimental and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 2-chlorophenol with propylene oxide to form 2-(2-chlorophenoxy)propan-2-ol. This intermediate is then reacted with ethylamine to produce 2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethanol. Finally, the compound is quaternized with diethyl sulfate to yield [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride
- [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-dimethylazanium chloride
Uniqueness
Compared to similar compounds, [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride exhibits unique properties due to the presence of the diethylazanium chloride moiety. This structural feature enhances its solubility and reactivity, making it more effective in certain applications.
Eigenschaften
CAS-Nummer |
102585-42-2 |
|---|---|
Molekularformel |
C17H28Cl2N2O2 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C17H27ClN2O2.ClH/c1-5-19(6-2)12-17(21)20(7-3)14(4)13-22-16-11-9-8-10-15(16)18;/h8-11,14H,5-7,12-13H2,1-4H3;1H |
InChI-Schlüssel |
CTAWIBCFDKECSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(=O)N(CC)C(C)COC1=CC=CC=C1Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
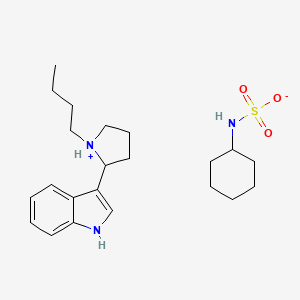
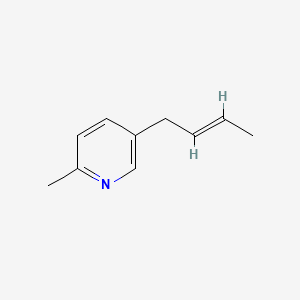

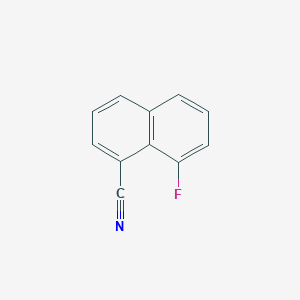


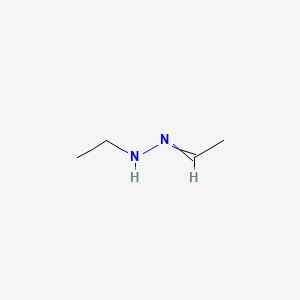
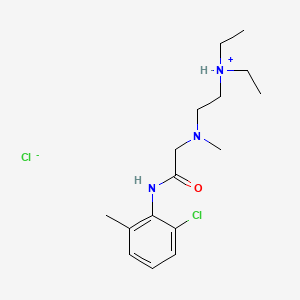
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)


